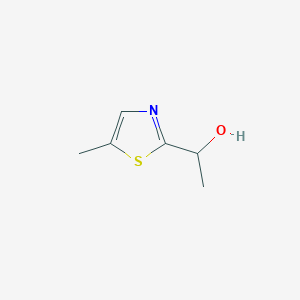

2-Thiazolemethanol, alpha,5-dimethyl-

Description

Overview of Thiazole (B1198619) Heterocyclic Chemistry in Organic Synthesis and Medicinal Chemistry Research

Thiazole and its derivatives are integral to numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govrsc.org In the realm of medicinal chemistry, the thiazole nucleus is a privileged scaffold, appearing in drugs with applications ranging from antimicrobial and antifungal to anticancer and anti-inflammatory agents. nih.gov Its presence in essential biomolecules like thiamine (B1217682) (Vitamin B1) underscores its fundamental role in biological processes. nih.gov The versatility of the thiazole ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. nih.gov

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with classic methods such as the Hantzsch thiazole synthesis remaining relevant alongside modern catalytic approaches. organic-chemistry.org These synthetic methodologies provide access to a vast chemical space of thiazole-containing molecules for biological screening and materials science applications.

Contextual Importance of Secondary Alcohol Functionalities in Organic Molecules

The secondary alcohol functionality, characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms, is a cornerstone of organic chemistry. This functional group is prevalent in a wide array of natural products, including steroids and prostaglandins, and is a key intermediate in numerous synthetic pathways.

The presence of a secondary alcohol imparts specific chemical properties to a molecule. It can participate in hydrogen bonding, influencing solubility and the formation of supramolecular structures. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. From a synthetic standpoint, secondary alcohols are highly versatile, undergoing oxidation to form ketones, esterification to produce esters, and substitution reactions to introduce a variety of other functional groups.

Rationale for Dedicated Investigation of 2-Thiazolemethanol, alpha,5-dimethyl-

The compound "2-Thiazolemethanol, alpha,5-dimethyl-" represents a specific molecular architecture that combines the significant thiazole core with a secondary alcohol functionality. A detailed investigation of this compound is warranted to understand how the interplay between the heterocyclic ring and the secondary alcohol influences its chemical and physical properties. However, a comprehensive search of the available scientific literature reveals a scarcity of specific data for this exact compound.

In light of this, this article will focus on a closely related and well-documented analogue, 5-(2-Hydroxyethyl)-4-methylthiazole . This compound, a known metabolite of thiamine, shares key structural features with the originally intended subject, including a dimethyl-substituted thiazole ring and a secondary alcohol group. nih.govrsc.org A thorough examination of this analogue will provide valuable insights into the chemistry of this class of compounds.

A Detailed Look at 5-(2-Hydroxyethyl)-4-methylthiazole

5-(2-Hydroxyethyl)-4-methylthiazole is a significant compound in the context of biochemistry and food chemistry, recognized for its contribution to the aroma of various foods and its role as a biological metabolite. nih.gov

Chemical Properties and Identifiers

Below is a table summarizing the key chemical properties and identifiers for 5-(2-Hydroxyethyl)-4-methylthiazole.

| Property | Value |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethanol |

| Molecular Formula | C6H9NOS |

| Molecular Weight | 143.21 g/mol |

| CAS Number | 137-00-8 |

| Appearance | Pale yellow to brownish transparent liquid |

| Boiling Point | 123-124 °C at 399.9 Pa |

| Refractive Index | nD20 = 1.5470 |

Data sourced from various chemical databases. google.com

Synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole

The synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole can be achieved through various synthetic routes. One common method involves the reaction of 3-acetylpropanol with thiourea (B124793) in an acidic medium. google.com Another reported synthesis starts from 4-methyl-5-(β-acetoxyethyl)-thiazole, which is hydrolyzed using sodium hydroxide (B78521) in toluene, followed by purification. chemicalbook.com

A multi-step synthesis has also been described starting from 2-acetylbutyrolactone, which undergoes chlorination, amination, condensation, and oxidation to yield the final product. google.com

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. Below are the available spectroscopic details for 5-(2-Hydroxyethyl)-4-methylthiazole.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.52 | s | 1H | H at position 2 of thiazole ring |

| 3.81 | t | 2H | -CH2-OH |

| 2.99 | t | 2H | -CH2- attached to thiazole ring |

| 2.38 | s | 3H | -CH3 at position 4 of thiazole ring |

Solvent: CDCl₃. Data sourced from public spectral databases. nih.gov

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Relative Intensity (%) |

| 143 | 44.43 |

| 113 | 72.24 |

| 112 | 99.99 |

| 85 | 32.16 |

| 45 | 17.11 |

Ionization Mode: Electron Ionization (EI). Data sourced from public spectral databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-3-7-6(9-4)5(2)8/h3,5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDESPEHLHHEDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304434 | |

| Record name | α,5-Dimethyl-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40982-32-9 | |

| Record name | α,5-Dimethyl-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40982-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,5-Dimethyl-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Thiazolemethanol, Alpha,5 Dimethyl

Transformations at the alpha,5-dimethyl-2-Thiazolemethanol Moiety

The side chain of 2-Thiazolemethanol, alpha,5-dimethyl-, which contains a secondary alcohol, is a primary site for various chemical modifications, including oxidation, reduction, and derivatization through etherification and esterification.

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol group of 2-Thiazolemethanol, alpha,5-dimethyl- can be readily oxidized to its corresponding carbonyl derivative, 2-acetyl-5-methylthiazole (B1332114). This transformation is a fundamental reaction in organic synthesis. bohrium.com Manganese dioxide (MnO2) is a particularly effective oxidizing agent for this purpose, especially for converting allylic, benzylic, and heterocyclic alcohols into their corresponding aldehydes and ketones. mychemblog.com The oxidation of thiazolines to thiazoles using MnO2 is also a well-established method, highlighting its utility in the chemistry of thiazole-containing compounds. nih.gov The reaction is typically carried out under mild conditions, and for secondary alcohols, it yields ketones with good selectivity. researchgate.net Other oxidizing agents can also be employed, but MnO2 is noted for its selective action. ajgreenchem.comorganic-chemistry.org

Table 1: Oxidation of 2-Thiazolemethanol, alpha,5-dimethyl-

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Thiazolemethanol, alpha,5-dimethyl- | Manganese Dioxide (MnO2) | 2-acetyl-5-methylthiazole | Oxidation |

Reduction Processes and Alcohol Functionalization

The reduction of the carbonyl group in 2-acetyl-5-methylthiazole provides a direct pathway back to the parent alcohol, 2-Thiazolemethanol, alpha,5-dimethyl-. This process is a key step in the functionalization and derivatization of the molecule. Standard reducing agents used for the conversion of ketones to secondary alcohols, such as sodium borohydride (B1222165) (NaBH₄), are typically effective for this transformation. This reduction is crucial for synthetic routes that require the hydroxyl group for subsequent reactions after modifications have been made elsewhere in the molecule.

Alcohol functionalization can also encompass the conversion of the alcohol to other functional groups. For instance, after converting the alcohol to a good leaving group like a tosylate, further substitution reactions can be performed.

Table 2: Reduction of 2-acetyl-5-methylthiazole

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-acetyl-5-methylthiazole | Sodium Borohydride (NaBH₄) | 2-Thiazolemethanol, alpha,5-dimethyl- | Reduction |

Etherification and Esterification Reactions

The hydroxyl group of 2-Thiazolemethanol, alpha,5-dimethyl- serves as a handle for further derivatization through etherification and esterification.

Etherification: Ethers can be synthesized from this alcohol using several standard methods. byjus.com The Williamson ether synthesis is a prominent method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.org For a secondary alcohol like 2-Thiazolemethanol, alpha,5-dimethyl-, this method is viable. Another approach is the acid-catalyzed dehydration of the alcohol, though this typically requires controlled conditions to favor ether formation over alkene elimination. byjus.com

Esterification: The formation of esters from 2-Thiazolemethanol, alpha,5-dimethyl- can be readily achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. This reaction, often catalyzed by a small amount of strong acid, is a fundamental transformation for protecting the hydroxyl group or for introducing new functional moieties into the molecule.

Table 3: Derivatization of the Alcohol Moiety

| Reaction Type | Reactants | General Product |

|---|---|---|

| Etherification (Williamson) | 2-Thiazolemethanol, alpha,5-dimethyl- (as alkoxide), Alkyl Halide | Thiazolyl Ether |

| Esterification | 2-Thiazolemethanol, alpha,5-dimethyl-, Carboxylic Acid (or derivative) | Thiazolyl Ester |

Reactions Involving the Thiazole (B1198619) Ring System

The aromatic thiazole ring possesses its own distinct reactivity, influenced by the heteroatoms and the substituents. It can undergo both electrophilic and nucleophilic substitution reactions. numberanalytics.com

Investigation of Electrophilic Substitution Reactivity

The thiazole ring is generally susceptible to electrophilic attack. Pi-electron density calculations and experimental evidence show that electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5-position. wikipedia.orgnih.gov However, in 2-Thiazolemethanol, alpha,5-dimethyl-, the C5 position is already substituted with a methyl group. The directing effects of the substituents on the ring are therefore critical. The methyl group at C5 is an activating group, while the substituted methanol (B129727) group at C2 also influences the ring's electron density. Consequently, electrophilic attack is directed towards the unoccupied C4 position. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide) and nitration. numberanalytics.compharmaguideline.com

Table 4: Electrophilic Substitution on the Thiazole Ring

| Reaction Type | Reagent | Position of Attack | Product |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-2-Thiazolemethanol, alpha,5-dimethyl- |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-2-Thiazolemethanol, alpha,5-dimethyl- |

Nucleophilic Attack and Ring Modification

Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic ones but can be induced under specific conditions. numberanalytics.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. nih.govpharmaguideline.com A key reaction pathway involves the deprotonation of the C2 proton by a strong base, such as an organolithium compound. pharmaguideline.com While the C2 position in the title compound is already substituted, this principle is fundamental to the reactivity of the thiazole core.

For substituted thiazoles, nucleophilic attack can lead to ring modification or substitution if a suitable leaving group is present. pharmaguideline.com For instance, if the hydroxyl group of 2-Thiazolemethanol, alpha,5-dimethyl- were converted into a better leaving group, nucleophilic displacement at the C2 position could become a viable transformation pathway.

Table 5: Nucleophilic Attack on the Thiazole Ring

| Reaction Type | Reagent/Condition | Position of Attack | General Outcome |

|---|---|---|---|

| Nucleophilic Substitution (with leaving group) | Strong Nucleophile | C2 | Displacement of the C2 substituent |

Studies on Ring-Opening and Cycloaddition Reactions

While specific studies on the ring-opening and cycloaddition reactions of 2-Thiazolemethanol, alpha,5-dimethyl- are not extensively documented in publicly available literature, the reactivity of the thiazole nucleus in related systems allows for postulation of its potential behavior.

Ring-Opening Reactions:

The thiazole ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. Reductive cleavage with potent reducing agents like sodium in liquid ammonia (B1221849) has been shown to open the thiazole ring in derivatives such as 2-mercapto-, 2-hydroxy-, and 2-aminothiazoles. nih.gov This process typically involves cleavage of the sulfur-carbon bonds. For 2-Thiazolemethanol, alpha,5-dimethyl-, a similar reductive treatment could potentially lead to the formation of substituted propenethiolates.

Another potential pathway for ring-opening involves reactions that proceed through the formation of fused heterocyclic systems. For instance, the reaction of imidazo[2,1-b] acs.orgresearchgate.netnumberanalytics.comthiadiazoles with phenylacetylene (B144264) in the presence of a strong base can lead to a ring-opening and subsequent reconstruction to form imidazo[2,1-b]thiazoles. rsc.org While this is a different heterocyclic system, it demonstrates that thiazole-containing fused rings can undergo rearrangements involving ring-opening.

Cycloaddition Reactions:

Thiazoles can participate as dienes or dienophiles in cycloaddition reactions, although this behavior is less common than for more electron-rich aromatic systems. numberanalytics.com The electron-donating methyl group at the C5 position and the alpha-hydroxyethyl group at C2 would influence the electron density of the thiazole ring in 2-Thiazolemethanol, alpha,5-dimethyl-, potentially affecting its reactivity in such transformations.

The most common type of cycloaddition involving azoles is the [4+2] cycloaddition, or Diels-Alder reaction. numberanalytics.com Thiazoles can act as dienes, reacting with dienophiles. For example, 4-alkenyl-2-dialkylaminothiazoles have been shown to react with nitroalkenes in [4+2] cycloaddition reactions. nih.gov It is conceivable that under appropriate conditions, the double bond within the thiazole ring of 2-Thiazolemethanol, alpha,5-dimethyl- could act as a dienophile.

Furthermore, thiazoles can undergo [2+2+2] cycloadditions, which are powerful methods for constructing carbo- and heterocyclic systems. rsc.org These reactions are typically catalyzed by transition metals and involve the combination of two alkynes and the thiazole double bond, or other unsaturated partners.

It is important to note that the specific conditions and outcomes of such reactions for 2-Thiazolemethanol, alpha,5-dimethyl- would require experimental verification.

Detailed Reaction Mechanism Elucidation of Key Transformations

The elucidation of reaction mechanisms for the transformation of 2-Thiazolemethanol, alpha,5-dimethyl- would rely on established principles of thiazole chemistry.

Electrophilic Substitution: The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most favored site for attack due to the directing effect of the ring nitrogen. numberanalytics.compharmaguideline.com However, in 2-Thiazolemethanol, alpha,5-dimethyl-, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack would likely occur at the C4 position, which is relatively electron-neutral. pharmaguideline.com The mechanism would involve the typical steps of electrophilic aromatic substitution: generation of an electrophile, attack of the thiazole ring on the electrophile to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is generally difficult unless the ring is activated by quaternization of the nitrogen or by the presence of a good leaving group. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com For 2-Thiazolemethanol, alpha,5-dimethyl-, direct nucleophilic displacement of the hydroxyl group would be challenging. However, conversion of the hydroxyl group into a better leaving group (e.g., a tosylate) would facilitate nucleophilic substitution at the alpha-carbon.

Reactions at the Hydroxyl Group: The secondary alcohol functionality can undergo typical alcohol reactions. For example, esterification with an acyl chloride or anhydride (B1165640) would proceed through a nucleophilic acyl substitution mechanism. Oxidation to the corresponding ketone would likely involve the formation of a chromate (B82759) ester intermediate if using chromium-based reagents, or other mechanisms depending on the oxidant employed.

A plausible mechanism for the synthesis of substituted thiazoles from tertiary alcohols bearing alkene and alkyne groups involves the initial reaction of a thioamide with the activated alcohol to form an allene (B1206475) intermediate, followed by cyclization. acs.org While the starting material is different, this highlights a potential mechanistic pathway for thiazole formation involving an alcohol precursor.

Development of Novel Derivatization Strategies and Analogue Synthesis

The structural features of 2-Thiazolemethanol, alpha,5-dimethyl- offer several avenues for the synthesis of novel derivatives and analogues.

Derivatization of the Hydroxyl Group: The secondary alcohol is a prime site for derivatization.

Esterification: Reaction with various carboxylic acids, acid chlorides, or anhydrides can produce a library of esters with potentially different physicochemical and biological properties.

Etherification: Conversion to ethers can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-(5-methylthiazol-2-yl)ethan-1-one, would provide a key intermediate for further functionalization, such as the formation of imines, hydrazones, or for use in aldol-type condensation reactions.

Modification of the Thiazole Ring:

Halogenation: While the C5 position is blocked, halogenation at the C4 position could be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com The resulting 4-halothiazole would be a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Metalation: Deprotonation of the C4-proton with a strong base like n-butyllithium could generate a lithiated species, which can then be quenched with various electrophiles to introduce a wide range of substituents at this position.

Analogue Synthesis: The synthesis of analogues with different substituents on the thiazole ring or modifications of the side chain can be envisioned. For instance, the Hantzsch thiazole synthesis, a classic method involving the condensation of α-haloketones with thioamides, remains a popular and versatile method for preparing substituted thiazoles. researchgate.net By choosing appropriate starting materials, analogues with different groups at the 2, 4, and 5 positions can be synthesized.

Below is a table summarizing potential derivatization strategies:

| Reaction Type | Reagents and Conditions | Potential Product |

| Esterification | Acyl chloride, pyridine | 1-(5-methylthiazol-2-yl)ethyl ester |

| Oxidation | PCC, CH₂Cl₂ | 1-(5-methylthiazol-2-yl)ethan-1-one |

| C4-Halogenation | NBS, CCl₄ | 1-(4-bromo-5-methylthiazol-2-yl)ethanol |

| C4-Metalation/Alkylation | 1. n-BuLi, THF; 2. R-X | 1-(4-alkyl-5-methylthiazol-2-yl)ethanol |

These strategies provide a framework for the systematic exploration of the chemical space around 2-Thiazolemethanol, alpha,5-dimethyl-, leading to the generation of novel compounds with potentially interesting properties.

Advanced Spectroscopic and Structural Elucidation of 2 Thiazolemethanol, Alpha,5 Dimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published data available.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

No published data available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

No published data available.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

No published data available.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

No published data available.

Computational Chemistry and Theoretical Investigations of 2 Thiazolemethanol, Alpha,5 Dimethyl

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

A targeted search for quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods applied to 2-Thiazolemethanol, alpha,5-dimethyl-, did not yield any specific studies. Consequently, there is no published data regarding its calculated electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrostatic potential maps, or dipole moments. Such calculations would be valuable for understanding the molecule's reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surface Mapping through Computational Methods

There are no available research articles detailing the conformational analysis or potential energy surface (PES) mapping for 2-Thiazolemethanol, alpha,5-dimethyl-. Such studies would involve systematically exploring the molecule's rotational degrees of freedom, particularly around the single bonds connecting the thiazole (B1198619) ring, the methanol (B129727) group, and the alpha-methyl substituent, to identify low-energy conformers and transition states between them. Without these studies, the preferred three-dimensional structure and conformational flexibility of the molecule remain undetermined from a computational standpoint.

Computational Studies of Reaction Mechanisms and Transition States

An extensive literature review found no computational investigations into the reaction mechanisms involving 2-Thiazolemethanol, alpha,5-dimethyl-. Theoretical studies in this area would typically focus on elucidating the pathways of its synthesis or degradation, identifying key intermediates and calculating the activation energies of transition states. The absence of such research means that the mechanistic details of reactions involving this compound have not been computationally modeled or validated.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (in silico models only)

There are no published molecular docking or molecular dynamics (MD) simulation studies specifically featuring 2-Thiazolemethanol, alpha,5-dimethyl-, as a ligand. These in silico techniques are crucial for predicting the binding affinity and interaction patterns of a molecule with biological targets like proteins or enzymes. Without such studies, there are no computational predictions regarding its potential biological activity or mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

No Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies that include 2-Thiazolemethanol, alpha,5-dimethyl-, were found in the scientific literature. QSAR models rely on correlating the structural or physicochemical properties of a series of compounds with their biological activities, while pharmacophore models identify the essential three-dimensional arrangement of features necessary for biological interaction. As no such work has been published for this specific compound, its potential for rational design based on these computational methods has not been explored.

Exploration of Non Clinical Applications and Material Science Prospects of 2 Thiazolemethanol, Alpha,5 Dimethyl

Role as Versatile Chemical Building Blocks and Advanced Synthetic Intermediates

The chemical architecture of 2-Thiazolemethanol, alpha,5-dimethyl-, featuring a hydroxyl group and a substituted thiazole (B1198619) ring, makes it a valuable and versatile building block in organic synthesis. The thiazole ring itself is aromatic and can undergo various chemical transformations. lab-chemicals.com The presence of the hydroxyl group on the alpha-carbon next to the thiazole ring and the methyl group at the 5-position further enhances its utility as an advanced synthetic intermediate.

The hydroxyl group can be readily converted into a wide range of other functional groups. For instance, it can be oxidized to a ketone, esterified, or etherified, providing a gateway to a diverse array of derivatives. It can also be substituted via nucleophilic substitution reactions, often after conversion to a better leaving group like a tosylate or a halide. This functional group handle is crucial for constructing more complex molecules.

The thiazole ring in this compound is a robust aromatic system that can participate in various coupling reactions. The C-H bonds on the thiazole ring can be activated for direct arylation, and the ring can be functionalized through halogenation followed by cross-coupling reactions like Suzuki or Stille couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures. nih.gov

The combination of the reactive hydroxyl group and the functionalizable thiazole core in a single molecule allows for multi-step, divergent syntheses. Starting from 2-Thiazolemethanol, alpha,5-dimethyl-, chemists can access a library of compounds with varied substitution patterns and functionalities, making it an attractive starting material for drug discovery and material science research. The synthesis of new series of thiazole derivatives often involves the reaction of a key intermediate, such as a bromoacetylthiazole, with various nucleophiles, a process that highlights the utility of such building blocks in creating diverse chemical entities. nih.gov

Potential in Catalysis: Ligand Design for Organometallic Complexes

The nitrogen and sulfur atoms within the thiazole ring of 2-Thiazolemethanol, alpha,5-dimethyl- possess lone pairs of electrons, making them excellent potential coordination sites for metal ions. This characteristic positions thiazole derivatives as promising ligands for the design of organometallic complexes with catalytic applications. The development of novel catalysts is a cornerstone of green chemistry and efficient industrial processes. nih.gov

Thiazole-based ligands have been successfully employed in various catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govresearchgate.net These reactions are indispensable for the formation of biaryl structures found in many pharmaceuticals and advanced materials. The electronic properties of the thiazole ring can influence the electron density at the metal center, thereby tuning the catalytic activity and stability of the complex.

The alpha,5-dimethyl- substitution on the thiazole ring of the subject compound can also play a crucial role in catalysis. The methyl groups can provide steric hindrance around the metal center, which can influence the selectivity of the catalytic reaction, for instance, by favoring the formation of a specific stereoisomer in asymmetric catalysis. The hydroxyl group could also participate in catalyst-substrate interactions through hydrogen bonding, potentially enhancing enantioselectivity in certain reactions.

While specific studies on the catalytic applications of 2-Thiazolemethanol, alpha,5-dimethyl- are not widely reported, the known success of structurally similar thiazole-containing ligands suggests its significant potential. The synthesis and evaluation of novel thiazole derivatives as ligands for various transition metals could lead to the discovery of highly efficient and selective catalysts for a range of organic transformations.

Table 1: Examples of Thiazole-Based Ligands in Catalysis

| Ligand Type | Metal | Catalytic Reaction | Reference |

| Phenylthiazole | Palladium(II) | Suzuki-Miyaura cross-coupling | nih.gov |

| N,P-Ligands with Thiazole | Palladium | Asymmetric cycloisomerization | nih.gov |

| Chitosan-grafted Thiazole | --- | Synthesis of thiazole derivatives (biocatalyst) | nih.gov |

| Thiazole-modified Activated Carbon | Palladium | Adsorption from wastewater | researchgate.net |

Development as Scaffolds for Novel Agrochemical Agents

The thiazole moiety is a recognized "privileged structure" in medicinal and agrochemical chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. btbuspxb.com This has led to the development of numerous thiazole-containing compounds with a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netnih.gov The structural features of 2-Thiazolemethanol, alpha,5-dimethyl- make it an interesting scaffold for the design of new agrochemical agents.

The development of new pesticides and herbicides is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The thiazole ring can be found in several commercial agrochemicals, and its derivatives continue to be an active area of research. For instance, novel pyrazole (B372694) oxime derivatives containing a 2-chloro-5-thiazolyl moiety have shown excellent insecticidal activity against aphids. nih.gov

The alpha,5-dimethyl- substitution pattern on the thiazole ring can influence the compound's interaction with its biological target, as well as its metabolic stability in the environment. The hydroxyl group provides a point for further chemical modification, allowing for the optimization of its biological activity and physicochemical properties, such as solubility and soil mobility. By modifying this hydroxyl group, researchers can fine-tune the compound's properties to enhance its effectiveness as an agrochemical.

A common strategy in agrochemical design is the introduction of heterocyclic moieties to improve biological properties. nih.gov A series of novel benzothiazolylamino-containing β-naphthol derivatives have been synthesized and shown to have insecticidal and acaricidal activities. nih.gov This highlights the potential of using thiazole-based scaffolds like 2-Thiazolemethanol, alpha,5-dimethyl- as a starting point for the synthesis of new and effective crop protection agents.

Table 2: Examples of Thiazole Derivatives with Agrochemical Potential

| Thiazole Derivative Class | Target Activity | Example Application | Reference |

| Pyrazole oximes with 2-chloro-5-thiazolyl moiety | Insecticidal | Control of Aphis medicagini | nih.gov |

| Thiazole phenoxypyridines | Herbicide Safener | Protection of maize from fomesafen | nih.gov |

| 2-Arylazo-thiazole dyes | Fungicidal | --- | researchgate.net |

| N-pyridylpyrazole derivatives with thiazole | Insecticidal | Control of Lepidoptera pests | researchgate.net |

Integration into Novel Material Synthesis and Polymer Design

The unique electronic and structural properties of the thiazole ring make it an attractive component for the design of advanced materials and polymers. Thiazole-containing polymers have been investigated for a range of applications, including organic electronics, sensors, and biomedical devices. The incorporation of 2-Thiazolemethanol, alpha,5-dimethyl- into polymer chains could impart desirable properties to the resulting materials.

The hydroxyl group of 2-Thiazolemethanol, alpha,5-dimethyl- can be used as a monomer for polymerization reactions, such as polycondensation or ring-opening polymerization, to create polymers with thiazole units in the main chain or as pendant groups. These polymers could exhibit interesting thermal, optical, and electronic properties. For example, some thiazole-containing polymers have been shown to be fluorescent and could have applications in organic light-emitting diodes (OLEDs) or as chemical sensors.

A recent area of interest is the development of materials that can influence biological processes. For example, certain 2,4-disubstituted thiazole derivatives have been investigated as inhibitors of tubulin polymerization, a process crucial for cell division, suggesting their potential in the development of anticancer materials or coatings. nih.govresearchgate.net While these studies focus on small molecules, the incorporation of such functionalities into polymers could lead to new biomaterials with controlled biological activity.

The synthesis of conjugated polymers containing recurring thiazole rings has been reported, and these materials often exhibit semiconducting properties. researchgate.net The specific substitution pattern of 2-Thiazolemethanol, alpha,5-dimethyl- could influence the packing and electronic coupling between polymer chains, thereby affecting the material's performance in electronic devices. Further research into the polymerization of this and related thiazole-methanols could open up new avenues in material science.

Applications in Flavor and Fragrance Chemistry (for related derivatives)

Thiazole derivatives are well-known for their potent and diverse aroma profiles, contributing to the characteristic flavors of many cooked and processed foods, such as roasted nuts, coffee, and meat. btbuspxb.comperfumerflavorist.com The flavor and fragrance industry is constantly searching for new molecules to create unique and appealing sensory experiences. While the specific aroma profile of 2-Thiazolemethanol, alpha,5-dimethyl- is not extensively documented in publicly available literature, the properties of related alkylthiazoles provide strong indications of its potential in this field.

The aroma of alkylthiazoles is highly dependent on the substitution pattern on the thiazole ring. For example, 2-isobutylthiazole (B93282) is known for its green, tomato-leaf-like aroma, while 4-methyl-5-vinylthiazole (B145775) has a nutty character. perfumerflavorist.com The presence of a hydroxyl group, as in 2-Thiazolemethanol, alpha,5-dimethyl-, can also significantly impact the flavor profile, often adding roasted, savory, or sweet notes. For instance, 4-methyl-5-(β-hydroxyethyl)thiazole, a degradation product of thiamine (B1217682), is an important flavor compound. btbuspxb.com

The synthesis of flavor compounds often involves Maillard reactions between amino acids (like cysteine, which provides the sulfur atom) and reducing sugars. nih.gov However, the direct synthesis of specific thiazole derivatives allows for greater control over the final flavor profile. The structural similarity of 2-Thiazolemethanol, alpha,5-dimethyl- to known flavor-active thiazoles suggests it could possess interesting and potentially valuable aroma properties, likely in the nutty, roasted, or savory spectrum.

Table 3: Aroma Profiles of Selected Alkylthiazole Derivatives

| Thiazole Derivative | Reported Aroma Characteristics | Reference |

| 2-Isobutylthiazole | Green, tomato-leaf | perfumerflavorist.com |

| 4-Methyl-5-vinylthiazole | Nutty | perfumerflavorist.com |

| 2-Pentylthiazole | Green, fatty, sweet | perfumerflavorist.com |

| 4-Butyl-5-propylthiazole | Bell pepper | perfumerflavorist.com |

| 2-Acetylthiazole | Nutty, cereal-like, popcorn-like | nih.gov |

| 4-Methyl-5-(β-hydroxyethyl)thiazole | Meaty, roasted | btbuspxb.com |

Biological Activity Studies of 2 Thiazolemethanol, Alpha,5 Dimethyl and Its Analogues: Mechanistic Insights and in Vitro Evaluation

Investigation of Molecular Targets and Ligand-Receptor Interactions in Model Systems

The biological activity of thiazole (B1198619) derivatives is often rooted in their ability to interact with specific molecular targets, primarily enzymes and protein receptors. In silico molecular docking studies, complemented by in vitro assays, have identified several potential targets for various thiazole analogues.

One key area of investigation is in antimicrobial applications, where thiazole compounds have been predicted to target enzymes essential for pathogen survival. For instance, certain thiazole derivatives are thought to inhibit Dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. nih.gov This proposed targeting was later verified in a DHFR inhibitory efficiency assay, where a thiazole-containing compound showed an IC50 value of 4.21 ± 0.13 µM, indicating potent inhibition. nih.gov Another critical bacterial enzyme, DNA gyrase, has been identified as a target for thiazole-based inhibitors, with some analogues demonstrating IC50 values as low as 208 and 217 nM. nih.gov

In the context of anticancer research, thiazole derivatives have been shown to interact with key proteins in human cell signaling. Docking studies have evaluated the interaction of certain thiazole analogues with the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer. ijper.org These computational models suggest that the thiazole structure can fit into the EGFR active site, with interactions like p-p bond formation contributing to enhanced activity. ijper.org

Table 1: Potential Molecular Targets of Thiazole Analogues and Associated In Vitro Inhibition Data

| Compound Class | Potential Molecular Target | Method of Identification | Reported Inhibition Values |

|---|---|---|---|

| Thiazolyl-2-Pyrazoline Hybrids | Dihydrofolate reductase (DHFR) | Molecular Docking & Inhibitory Assay | IC50 = 4.21 ± 0.13 µM nih.gov |

| Benzofuran-Thiazole Derivatives | DNA Gyrase | Enzyme Inhibition Assay | IC50 = 208 nM, 217 nM nih.gov |

Cellular Pathway Modulation Studies in In Vitro Cell Cultures

The interaction of thiazole analogues with molecular targets like protein kinases can lead to the modulation of entire cellular signaling pathways. These pathways govern critical cellular processes, and their disruption is a key mechanism for the therapeutic effects of many compounds. nih.gov

Thiazole-based derivatives have been specifically investigated as inhibitors of enzymes within major signaling cascades. Research has shown that certain thiazole compounds can efficiently inhibit enzymatic pathways involving tyrosine kinases and B-RAF enzymes, which are critical in cell proliferation and survival. nih.gov For example, studies on quinolone-thiazole hybrids identified compounds that potently inhibit ERK2, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net The inhibition of such pathways can suppress tumor cell growth. researchgate.net

The study of these interactions often involves quantifying the enzymatic activity in the presence of the compound. The concentration of the compound required to reduce the enzyme's activity by half (IC50) is a standard measure of its potency. For thiazole derivatives targeting EGFR, IC50 values have been reported in the low micromolar range, indicating effective inhibition at the cellular level. ijper.org

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For thiazole derivatives, SAR studies have revealed that the type and position of substituent groups on the thiazole ring and associated moieties are critical determinants of their potency and selectivity. nih.govmdpi.com

In the realm of antimicrobial thiazoles, specific structural motifs are associated with enhanced activity. For example, in one series of 4-(p-halophenyl)-thiazolyl compounds, the presence of a chloro substituent was found to be crucial for antibacterial activity, whereas a bromo substituent rendered the compounds inactive. mdpi.com Similarly, for antituberculosis activity, molecular docking studies suggest that the potential to inhibit DHFR is a key attribute. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have further refined this understanding, revealing that electrostatic effects at specific regions of the molecule dominantly determine binding affinities for antimicrobial targets. ijpsdronline.com

In anticancer applications, SAR studies have highlighted the importance of various substituents. For naphthalene-pyrazole-thiazole hybrids, a methoxy (B1213986) group was found to confer higher activity than a halogen group. ijper.org In another series of quinolone-thiazole derivatives, an electron-withdrawing chlorine atom at a specific position on the quinolone ring resulted in very high potency towards ERK2 inhibition and tumor cell growth suppression, while replacing it with bromine or a methyl group completely abrogated this activity. researchgate.net The replacement of a methyl group with an aryl group on a different part of the molecule was also found to increase cytotoxic action in most cases. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Thiazole Analogues

| Compound Series | Biological Property | Favorable Structural Motifs | Unfavorable Structural Motifs |

|---|---|---|---|

| 4-(p-halophenyl)-thiazolyl derivatives | Antibacterial | Chloro substituent mdpi.com | Bromo substituent mdpi.com |

| Naphthalene-pyrazole-thiazole hybrids | Anticancer (EGFR Inhibition) | Methoxy group ijper.org | Halogen group ijper.org |

| Quinolone-thiazole hybrids | Anticancer (ERK2 Inhibition) | Electron-withdrawing Cl at R2 position researchgate.net | Br or Me at R2 position researchgate.net |

Mechanistic Toxicology in Defined Biological Systems

Mechanistic toxicology studies in vitro aim to understand the specific cellular effects of a compound that may lead to toxicity. For thiazole derivatives, these studies often focus on evaluating cytotoxicity against various cell lines. These assays provide quantitative measures of a compound's ability to inhibit cell growth or cause cell death.

A wide range of thiazole analogues has been evaluated for antiproliferative activity against panels of human cancer cell lines. For instance, N-(1,3-thiazol-2-yl)-2-[(3-methyl-2-oxo-2H- nih.govmdpi.comnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-acetamide showed high cytotoxic activity against 57 different cell lines, with growth inhibition ranging from 30–100% at a concentration of 10 µM. nih.gov Other thiazole derivatives have demonstrated potent activity with half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in the low micromolar and even nanomolar range against specific cell lines like HeLa and HepG2. ijper.orgresearchgate.net

Interestingly, not all biologically active thiazoles are broadly cytotoxic. Some quinolone-thiazole hybrids that showed potent inhibition of specific enzymes were found to be non-cytotoxic at concentrations up to 50 µM, with cell viability remaining greater than 87%. researchgate.net This suggests a targeted mechanism of action rather than general cellular toxicity.

A common method used to assess cell viability in these studies is the MTT assay. mdpi.com The assay's reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, is itself a dimethylthiazole-containing compound, which is metabolically reduced by viable cells to a colored formazan (B1609692) product. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected Thiazole Analogues Against Human Cancer Cell Lines

| Compound Class | Cell Line | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| Naphthalene-pyrazole-thiazole hybrid (91a) | HeLa (Cervical Cancer) | IC50 | 0.86 ijper.org |

| Naphthalene-pyrazole-thiazole hybrid (91b) | HeLa (Cervical Cancer) | IC50 | 0.95 ijper.org |

| Naphthalene-pyrazole-thiazole hybrid (91a) | HepG2 (Liver Cancer) | IC50 | 8.49 ijper.org |

| Naphthalene-pyrazole-thiazole hybrid (91b) | HepG2 (Liver Cancer) | IC50 | 7.37 ijper.org |

| Quinolone-thiazole hybrid (3a) | Four Cancer Cell Lines (unspecified) | GI50 | 0.90 - 1.70 researchgate.net |

| Quinolone-thiazole hybrid (3c) | Four Cancer Cell Lines (unspecified) | GI50 | 0.90 - 1.70 researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Thiazolemethanol, alpha,5-dimethyl- |

| N-(1,3-thiazol-2-yl)-2-[(3-methyl-2-oxo-2H- nih.govmdpi.comnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-acetamide |

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Identification of Research Gaps for 2-Thiazolemethanol, alpha,5-dimethyl-

Our current knowledge of 2-Thiazolemethanol, alpha,5-dimethyl- is primarily centered around its basic chemical identity and general synthetic strategies applicable to thiazole (B1198619) derivatives.

Synthesis: The most probable synthetic route to 2-Thiazolemethanol, alpha,5-dimethyl- is through the renowned Hantzsch thiazole synthesis. youtube.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. youtube.com For the synthesis of this specific compound, the likely precursors would be a 2-halo-3-oxobutane derivative and thioacetamide. However, a significant research gap exists in the form of a detailed, optimized, and published synthetic protocol specifically for 2-Thiazolemethanol, alpha,5-dimethyl-. The exact reaction conditions, catalyst systems, and purification methods that would afford high yields and purity are not well-documented in publicly accessible scientific literature.

Biological Activity: The biological activities of thiazole derivatives are vast and well-documented, encompassing antimicrobial, antifungal, anticancer, and anti-inflammatory properties. tandfonline.comnih.govglobalresearchonline.net However, specific studies on the biological evaluation of 2-Thiazolemethanol, alpha,5-dimethyl- are conspicuously absent from the current body of scientific literature. This represents a major research gap, as the unique substitution pattern of this molecule could confer novel biological activities.

Proposing Novel Research Avenues and Untapped Potential

The identified research gaps directly point towards several promising avenues for future investigation that could unveil the untapped potential of 2-Thiazolemethanol, alpha,5-dimethyl-.

Detailed Synthetic and Characterization Studies: A foundational research effort should focus on the development and publication of a robust and scalable synthesis for 2-Thiazolemethanol, alpha,5-dimethyl-. This should be accompanied by a thorough spectroscopic characterization, including detailed analysis of its NMR, IR, and mass spectra. Such a study would provide the essential groundwork for all future research on this compound.

Exploration of Biological Activities: Given the diverse biological roles of thiazole-containing compounds, a comprehensive screening of 2-Thiazolemethanol, alpha,5-dimethyl- for various biological activities is warranted. tandfonline.comnih.govglobalresearchonline.net This could include:

Antimicrobial and Antifungal Assays: Testing its efficacy against a panel of pathogenic bacteria and fungi.

Anticancer Screening: Evaluating its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for specific enzymes implicated in disease.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Following the initial biological screening, the synthesis of a library of derivatives of 2-Thiazolemethanol, alpha,5-dimethyl- could be undertaken. By systematically modifying the substituents on the thiazole ring and the alcohol moiety, valuable structure-activity relationship (SAR) data could be generated. This would allow for the rational design of more potent and selective analogs for specific biological targets.

Broader Impact on Organic Synthesis, Chemical Biology, and Materials Science Paradigms

The exploration of 2-Thiazolemethanol, alpha,5-dimethyl- and its derivatives holds the potential to contribute significantly to several scientific fields.

Organic Synthesis: The development of novel synthetic methodologies for this and related thiazole derivatives can enrich the toolkit of organic chemists. ingentaconnect.com The thiazole ring is a valuable synthon, and understanding the reactivity of this specific substituted thiazolemethanol could lead to new strategies for constructing more complex heterocyclic systems. ingentaconnect.com

Chemical Biology: Thiazole-containing molecules are integral to the study of biological systems. tandfonline.comnih.gov If 2-Thiazolemethanol, alpha,5-dimethyl- or its derivatives are found to possess specific biological activities, they could be developed into valuable chemical probes to investigate cellular pathways and protein functions. The inherent chirality of the molecule at the carbinol center also presents opportunities for stereoselective biological interactions.

Materials Science: Thiazole-based compounds have found applications in materials science, for instance, in the development of dyes, fungicides, and polymers. wikipedia.org The unique electronic properties of the thiazole ring, coupled with the potential for polymerization through the hydroxyl group, suggest that 2-Thiazolemethanol, alpha,5-dimethyl- could serve as a monomer for the creation of novel functional polymers with interesting optical or conductive properties.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Thiazolemethanol, alpha,5-dimethyl-?

A widely used method involves cyclocondensation reactions of thioamide precursors with α-haloketones or α-hydroxyketones. For example, enaminone intermediates (derived from dimethylformamide dimethyl acetal, DMF-DMA) can react with thiazole-forming reagents to introduce the thiazole core . Optimization of solvent systems (e.g., ethanol or acetonitrile) and catalysts (e.g., diethylamine) is critical to achieving high yields (>70%) while minimizing side products like thiazolidinones .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of 2-Thiazolemethanol derivatives?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns on the thiazole ring and verify the presence of methyl groups at the α and 5 positions.

- IR Spectroscopy : To identify hydroxyl (-OH) and C-S stretching vibrations (600–700 cm⁻¹) characteristic of thiazoles.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .

Q. How can researchers optimize reaction conditions to improve the yield of 2-Thiazolemethanol derivatives during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or methanol improves solubility of intermediates.

- Catalyst Use : Bases like triethylamine (TEA) or diethylamine (20 mol%) facilitate deprotonation steps in cyclocondensation reactions.

- Temperature Control : Maintaining temperatures between 60–80°C prevents decomposition of thermally labile intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Thiazolemethanol derivatives across different in vitro models?

Discrepancies often arise from variations in cell lines or receptor subtypes. For example, α7 nAChR activity in GH4C1 cells may differ from neuronal models due to receptor desensitization kinetics . To address this:

- Cross-validate using orthogonal assays (e.g., Ca²⁺ flux, electrophysiology).

- Control for receptor specificity with antagonists like methyllycaconitine (MLA) .

- Standardize assay conditions (e.g., choline concentration, incubation time) to minimize protocol-driven variability .

Q. What methodological considerations are critical when designing electrophysiological studies to assess 2-Thiazolemethanol derivatives' effects on nicotinic acetylcholine receptors?

- Receptor Desensitization : Use rapid perfusion systems to distinguish peak current responses from desensitized states.

- Net Charge Analysis : Quantify the integrated current (net charge) rather than peak amplitude alone, as this better reflects receptor activation kinetics .

- Positive Controls : Include known modulators (e.g., PNU-282987) to benchmark compound efficacy .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of 2-Thiazolemethanol derivatives targeting α7 nACh receptors?

- Systematic Substituent Variation : Modify methyl groups at the α and 5 positions to assess steric and electronic effects on receptor binding.

- Functional Assays : Pair Ca²⁺ imaging (GH4C1 cells) with patch-clamp electrophysiology to correlate receptor potentiation with structural changes .

- Computational Modeling : Use molecular docking (e.g., with α7 nAChR homology models) to predict binding modes of novel analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of 2-Thiazolemethanol derivatives in preclinical studies?

- Species-Specific Metabolism : Compare hepatic microsomal stability across species (e.g., human vs. murine) to identify interspecies differences in CYP450 metabolism.

- Metabolite Profiling : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxides) that may contribute to instability .

- Buffer pH Optimization : Adjust incubation media pH (6.5–7.4) to mimic physiological conditions and reduce artifactual degradation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.